molecular formula C12H12Cl2O2 B7978242 Ethyl 3-(3,4-dichlorophenyl)-2-methylacrylate

Ethyl 3-(3,4-dichlorophenyl)-2-methylacrylate

Cat. No.: B7978242
M. Wt: 259.12 g/mol
InChI Key: CJFGCEXKHRHQBH-SOFGYWHQSA-N
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Description

Ethyl (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoate is an organic compound characterized by the presence of an ester functional group, a dichlorophenyl group, and a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dichlorophenyl)-2-methylacrylate typically involves the esterification of (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid.

    Reduction: Ethyl (E)-3-(3,4-dichlorophenyl)-2-methylpropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-2-methylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the ester moiety can undergo hydrolysis to release the active acid form. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(4-chlorophenyl)-2-methylprop-2-enoate
  • Ethyl (E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoate
  • Ethyl (E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoate

Uniqueness

Ethyl (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group provides distinct electronic and steric properties compared to other similar compounds, potentially leading to different interaction profiles with molecular targets.

Properties

IUPAC Name

ethyl (E)-3-(3,4-dichlorophenyl)-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-7H,3H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFGCEXKHRHQBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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